molecular formula C13H17ClN2O B2531283 (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1694642-67-5

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B2531283
CAS No.: 1694642-67-5
M. Wt: 252.74
InChI Key: QCGWQISAAKKEBF-IWKKHLOMSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name [(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone hydrochloride precisely defines the compound's bicyclic framework and stereochemical features. The base structure comprises a fused pyrrolo[3,4-c]pyrrole system, where two pyrrolidine rings share adjacent carbon atoms at positions 3 and 4 (Figure 1). The 3aR and 6aS descriptors specify the spatial arrangement of substituents at the bridgehead carbons, adhering to Cahn-Ingold-Prelog priorities.

Table 1: Key stereochemical parameters

Parameter Value/Descriptor
Bridgehead configuration 3aR, 6aS
Bicyclic ring junction cis-fused
Benzoyl orientation Axial relative to N1

The hydrochloride counterion stabilizes the protonated tertiary nitrogen at position 1 of the bicyclic system. This protonation state is critical for maintaining solubility in polar solvents, as evidenced by the compound's logP value of -0.51.

Crystallographic Characterization of the Bicyclic Pyrrolo-Pyrrolidine Core

X-ray diffraction studies of analogous compounds reveal the bicyclic core adopts a twisted boat-chair conformation with distinct puckering parameters. The fused pyrrolidine rings exhibit average endocyclic torsion angles of 52.3° ± 3.1°, creating a rigid V-shaped molecular architecture (Figure 2).

Table 2: Crystallographic data summary

Parameter Value
Space group P21/c
Unit cell dimensions a=5.32 Å, b=21.19 Å, c=16.46 Å
β angle 96.94°
Z-value 4

Key interatomic distances include:

  • N1-C2: 1.468 Å (σ=0.012)
  • C3a-C6a: 1.556 Å (σ=0.015)
  • N1-H...Cl⁻: 2.997 Å (∠=148°)

The crystal packing demonstrates alternating layers stabilized by N-H···O and C-H···π interactions, with a calculated density of 1.327 g/cm³. The hydrochloride ion participates in three-center hydrogen bonds, creating a robust supramolecular network.

Conformational Analysis of the Benzoyl Substituent in Solid-State and Solution Phases

Solid-state NMR and X-ray data indicate the benzoyl group adopts a pseudo-equatorial orientation relative to the bicyclic core, with a C5-C=O-Cph dihedral angle of 112.7° ± 2.3°. This conformation minimizes steric clashes between the aromatic ring and the pyrrolidine NH groups.

Table 3: Conformational comparison across phases

Parameter Solid-state Solution (DMSO-d6)
Benzoyl rotation barrier 12.3 kcal/mol 9.8 kcal/mol
T1 relaxation time - 1.2 s (298K)
NOE correlations N/A H5↔Hortho (0.15)

In solution, variable-temperature ¹H NMR (400 MHz) reveals dynamic behavior with coalescence occurring at 318K for the benzoyl rotamers. DFT calculations (B3LYP/6-311++G**) predict two low-energy conformers separated by 1.7 kcal/mol, consistent with experimental observations. The solid-state conformation is stabilized by a C-H···O interaction between the benzoyl carbonyl and adjacent methylene protons (d=2.49 Å).

The compound's chiral centers induce distinct Cotton effects in circular dichroism spectra, with maxima at 218 nm (Δε=+3.2) and 245 nm (Δε=-1.7). These optical properties confirm the retention of configuration across phase changes.

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWQISAAKKEBF-IWKKHLOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride can be achieved through several synthetic routes. One common method involves the condensation of a suitable amine with a benzoyl chloride derivative, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound with altered oxidation states .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or altered physicochemical properties. The synthesis typically involves multi-step organic reactions where careful control of conditions is crucial for achieving high yields and purity.

Reagent in Organic Transformations
(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is utilized as a reagent in various organic transformations. Its ability to participate in reactions such as condensation and cyclization makes it a versatile compound in synthetic organic chemistry.

Biological Applications

Antimicrobial and Antiviral Properties
Research has indicated that the compound exhibits potential antimicrobial and antiviral activities. Studies are ongoing to explore its efficacy against various pathogens, making it a candidate for the development of new antimicrobial agents.

Anticancer Research
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, thereby exerting therapeutic effects against cancer cells. Understanding its mechanism of action through interaction studies with biological macromolecules is crucial for evaluating its potential as an anticancer drug .

Medicinal Chemistry

Lead Compound Development
Due to its unique structural features, (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has been identified as a lead compound in drug discovery. Its interactions with specific biological targets could lead to the development of novel therapeutic agents for diseases such as cancer and infectious diseases.

Biochemical Probes
The compound may also serve as a biochemical probe in research settings. Its derivatives could be explored for their ability to modulate enzyme activities or receptor functions, providing insights into biochemical pathways and disease mechanisms .

Industrial Applications

Material Development
In addition to its applications in medicinal chemistry, (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride can be utilized in the development of new materials such as polymers and coatings. Its unique chemical properties may enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Evidence Source
(3aR,6aS)-2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride (Target) Benzoyl group at 2-position C₁₃H₁₇N₂O·HCl Likely enhanced lipophilicity; pharmaceutical potential
(3aR,6aS)-2-Methyl-octahydropyrrolo[3,4-c]pyrrole Methyl group at 2-position C₇H₁₄N₂ Lower molecular weight (126.2); liquid at RT
(3aR,6aS)-2-(3-Pyridinyl)-octahydropyrrolo[3,4-c]pyrrole 3-Pyridinyl group at 2-position C₁₁H₁₅N₃ Increased basicity; potential CNS applications
(3aR,6aS)-Hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride Thieno ring substitution C₆H₁₀NS·HCl Altered electronic properties; supplier-listed
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Furo ring substitution C₆H₁₀NO·HCl Oxygen-containing heterocycle; research use

Commercial and Research Relevance

  • Supplier Availability: (3aR,6aS)-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride (CAS 179339-70-9) is commercially available at 100 mg for ~$2300, indicating high research demand .
  • Therapeutic Potential: Derivatives like the trifluoromethyl-phenyl compound in are investigated for retinal diseases, while gold-dithiocarbamate complexes () explore anticancer applications .

Biological Activity

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride
  • Molecular Formula : C14H18ClN2O
  • Molecular Weight : 270.76 g/mol
  • CAS Number : 1807939-58-7

Biological Activity Overview

Research indicates that compounds related to octahydropyrrolo[3,4-c]pyrrole exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, a series of pyrrolopyridines showed significant cytotoxic effects against various cancer cell lines, including HepG2 and EACC .
  • Antioxidant Properties : Compounds containing the pyrrole moiety have been shown to possess antioxidant activity. This is critical in mitigating oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : Some derivatives have exhibited the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vivo .

The biological activity of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is believed to be mediated through several mechanisms:

  • Caspase Activation : Induction of apoptosis is often associated with the activation of caspases, which are crucial for programmed cell death.
  • Cytokine Modulation : The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Some studies suggest that pyrrole derivatives can cause cell cycle arrest in cancer cells, preventing their proliferation.

Study 1: Anticancer Activity

A study focused on a series of synthesized pyrrole derivatives demonstrated that certain compounds exhibited potent anticancer activity against HepG2 liver cancer cells. The results indicated that these compounds could induce apoptosis via caspase-dependent pathways .

Compound NameIC50 (µM)Mechanism
Pyrrolopyridine 3i12.5Apoptosis induction
Pyrrolopyridine 3l15.0Cell cycle arrest

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of various pyrrole derivatives using DPPH radical scavenging assays. The study found that several compounds significantly reduced oxidative stress in vitro .

Compound NameDPPH Scavenging Activity (%)
Compound A85%
Compound B78%

Study 3: Anti-inflammatory Effects

In vivo studies demonstrated that certain octahydropyrrolo derivatives could significantly reduce inflammation in animal models by inhibiting TNF-alpha and IL-6 levels .

Q & A

Q. What synthetic methodologies are recommended for preparing (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride?

  • Methodological Answer : A multi-step synthesis is typically employed:

Core Scaffold Formation : Start with a Boc-protected pyrrolo[3,4-c]pyrrole intermediate. Palladium-catalyzed amination (e.g., coupling with aryl halides) introduces substituents like benzoyl groups .

Deprotection : Use HCl to remove the Boc group, yielding the amine hydrochloride salt .

Purification : Column chromatography or recrystallization ensures enantiomeric purity, critical for stereospecific activity .
Key reagents include tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate and methyl pyrimidine carboxylates for coupling .

Q. How is the compound characterized to confirm structural integrity and stereochemistry?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks. For example, signals near δ 3.0–4.5 ppm confirm the bicyclic pyrrolo-pyrrole system .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 189.2569 for the free base) .
  • Chiral HPLC : Resolves enantiomers to confirm the (3aR,6aS) configuration .

Q. What solubility and stability data are critical for experimental design?

  • Methodological Answer :
  • Solubility : The hydrochloride salt is soluble in polar solvents (e.g., DMSO, water) but shows limited solubility in non-polar solvents. Experimental data report ~12.2 mg/mL in aqueous buffers at pH 7.4 .
  • Stability : Store under inert atmosphere at room temperature to prevent hydrolysis. Stability studies in PBS (pH 7.4) over 24 hours show <5% degradation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s pharmacological activity?

  • Methodological Answer : The (3aR,6aS) configuration is critical for binding to targets like retinol-binding protein 4 (RBP4). Enantiomeric mismatches reduce affinity by >50-fold. Docking studies suggest the benzoyl group aligns with hydrophobic pockets in RBP4, while the bicyclic scaffold stabilizes hydrogen bonds .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., Amplex Red) to measure inhibition of autotaxin (ATX) or RBP4. IC50_{50} values are typically calculated using dose-response curves (e.g., 10 nM–10 μM range) .
  • Cellular Uptake : Radiolabeled compound (e.g., 3^3H) in HT-1080 cells quantifies membrane permeability via liquid scintillation counting .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer :
  • Matrix Interference : Plasma proteins can bind >90% of the compound. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) for cleanup .
  • LC-MS/MS Optimization : Employ a reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 334 → 189 for quantification .

Q. How to address contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies (e.g., 12.2 mg/mL vs. 44.5 mg/mL in water) may stem from pH variations or polymorphic forms. Validate conditions via:

pH Adjustment : Test solubility across pH 2–9 using phosphate buffers.

Polymorph Screening : Use X-ray diffraction (XRD) to identify crystalline vs. amorphous forms .

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